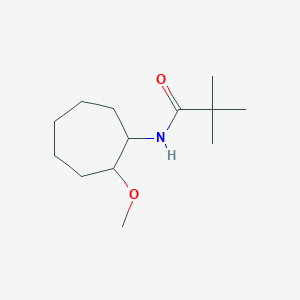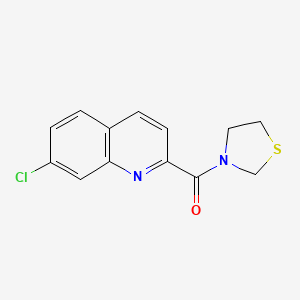
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of cycloalkylamides. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. The compound has also been studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. The compound has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and physiological effects:
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the perception of pain. The compound has also been found to increase the activity of the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been found to exhibit potent and selective effects in animal models. However, there are also some limitations associated with the use of this compound. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide. One potential direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABAergic system. Another potential direction is to explore the use of the compound in the treatment of other neurological disorders, such as depression and bipolar disorder. Additionally, further research could be conducted to optimize the synthesis and formulation of the compound for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxycycloheptylamine in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has been found to exhibit potent anti-convulsant and analgesic effects in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, where it has been found to exhibit anxiolytic effects.
Propriétés
IUPAC Name |
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(15)14-10-8-6-5-7-9-11(10)16-4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVSUMPPDKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)


![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)